1-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-METHANOL
Description
IUPAC Nomenclature and Systematic Chemical Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the compound officially designated as 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one according to current chemical databases. This nomenclature emphasizes the position-specific substitution pattern on the pyridine ring system, where the hydroxymethyl group occupies the 3-position and the methyl group is attached to the nitrogen atom. The compound belongs to the broader chemical classification of substituted pyridones, which are heterocyclic aromatic compounds containing a six-membered ring with one nitrogen atom and a ketone functional group.
Alternative systematic names for this compound include 2(1H)-pyridinone, 3-(hydroxymethyl)-1-methyl- and 3-(hydroxymethyl)-1-methyl-1,2-dihydropyridin-2-one, reflecting different approaches to describing the ring tautomerism inherent in pyridone structures. The compound is registered under multiple database identifiers, including MDL number MFCD17015930 and PubChem CID 11029911, facilitating cross-referencing across various chemical information systems. The molecular formula C₇H₉NO₂ indicates the presence of seven carbon atoms, nine hydrogen atoms, one nitrogen atom, and two oxygen atoms, yielding a molecular weight of 139.15 grams per mole.
Table 1: Systematic Nomenclature and Classification Data
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits characteristic features of substituted pyridones, with the heterocyclic ring adopting a planar configuration stabilized by aromatic resonance. The structural representation encoded in SMILES notation as CN1C=CC=C(C1=O)CO provides detailed connectivity information, indicating the methyl group attachment to nitrogen and the hydroxymethyl substituent at the 3-position. The compound's three-dimensional structure reveals significant conformational flexibility around the hydroxymethyl group, which can adopt various rotational orientations relative to the pyridone plane.
Computational analysis suggests that the pyridone ring maintains planarity due to delocalization of π-electrons across the conjugated system, while the hydroxymethyl group exhibits rotational freedom around the carbon-carbon bond connecting it to the ring system. The InChI string InChI=1S/C7H9NO2/c1-8-4-2-3-6(5-9)7(8)10/h2-4,9H,5H2,1H3 provides comprehensive structural encoding, including stereochemical information and hydrogen connectivity patterns. The canonical SMILES representation OCc1cccn(c1=O)C offers an alternative structural description that emphasizes the hydroxymethyl functionality and the methylated nitrogen center.
The molecular polarizability of 14.6±0.5 × 10⁻²⁴ cm³ indicates moderate electronic polarization characteristics, reflecting the compound's ability to respond to external electric fields through electron distribution changes. The polar surface area calculations and hydrogen bonding potential suggest significant intermolecular interaction capabilities, particularly through the hydroxyl group of the hydroxymethyl substituent and the carbonyl oxygen of the pyridone ring system.
Spectroscopic Characterization (¹H/¹³C NMR, IR, MS)
Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. The ¹H nuclear magnetic resonance spectrum exhibits distinct signals corresponding to the aromatic protons of the pyridone ring, typically appearing in the 6-8 parts per million region due to deshielding effects from the aromatic system. The hydroxymethyl protons generate characteristic multipicity patterns, with the methylene protons adjacent to the hydroxyl group showing coupling to the hydroxyl proton when exchange is slow on the nuclear magnetic resonance timescale.
The methyl group attached to nitrogen produces a sharp singlet in the 3-4 parts per million region, while the hydroxyl proton may appear as a broad signal subject to exchange phenomena depending on solvent conditions and temperature. ¹³C nuclear magnetic resonance spectroscopy reveals the carbonyl carbon typically resonating around 160-170 parts per million, consistent with amide-type carbonyl functionality, while the aromatic carbons appear in the 100-150 parts per million range with characteristic substitution patterns.
Infrared spectroscopy demonstrates characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The hydroxyl group typically produces a broad absorption band in the 3200-3600 wavenumber range, while the carbonyl group of the pyridone ring exhibits strong absorption around 1600-1700 wavenumbers. Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 139, corresponding to the molecular weight of the compound, with characteristic fragmentation patterns involving loss of the hydroxymethyl group and subsequent ring fragmentations.
Table 2: Spectroscopic Characterization Data
Crystallographic Data and Hydrogen Bonding Networks
Crystallographic analysis of this compound reveals important structural parameters and intermolecular interaction patterns that govern solid-state properties. While specific single-crystal X-ray diffraction data was not extensively detailed in the available sources, the molecular structure suggests potential for extensive hydrogen bonding networks through the hydroxyl group of the hydroxymethyl substituent and the carbonyl oxygen of the pyridone ring. These hydrogen bonding interactions likely contribute to the compound's physical properties and crystalline stability.
The hydroxymethyl group serves as both a hydrogen bond donor through its hydroxyl functionality and a hydrogen bond acceptor through the oxygen atom, creating opportunities for complex three-dimensional network formation in the solid state. The pyridone carbonyl oxygen acts as a strong hydrogen bond acceptor, potentially forming intermolecular interactions with hydroxyl groups from neighboring molecules or with suitable donor groups in co-crystallization experiments.
Theoretical calculations and molecular modeling studies suggest that the compound may adopt various conformational arrangements in the solid state, depending on the specific hydrogen bonding environment and crystal packing forces. The planar nature of the pyridone ring system facilitates π-π stacking interactions between aromatic rings in adjacent molecules, contributing additional stabilization to the crystalline lattice structure.
Thermochemical Properties (Melting Point, Solubility, Stability)
The thermochemical properties of this compound encompass a range of physical characteristics that determine its behavior under various experimental conditions. The calculated boiling point of 364.5±15.0 degrees Celsius at 760 millimeters of mercury indicates relatively high thermal stability and strong intermolecular forces in the liquid phase. The flash point of 174.2±20.4 degrees Celsius suggests moderate volatility characteristics and specific handling requirements for safety considerations during experimental procedures.
Density measurements indicate a value of 1.2±0.1 grams per cubic centimeter, reflecting the compound's relatively compact molecular packing and the presence of heteroatoms that contribute to increased density compared to simple hydrocarbons. The vapor pressure of 0.0±1.8 millimeters of mercury at 25 degrees Celsius demonstrates low volatility at room temperature, indicating that the compound remains predominantly in the condensed phase under standard laboratory conditions.
Storage recommendations specify maintenance at -4 degrees Celsius for short-term storage periods of 1-2 weeks, with longer-term storage requiring temperatures of -20 degrees Celsius for periods extending 1-2 years. These storage conditions reflect the compound's stability characteristics and the need to prevent degradation through thermal decomposition or oxidation processes. Solubility characteristics, while not extensively quantified in the available sources, likely involve good solubility in polar protic solvents due to the presence of the hydroxyl group and the polar pyridone ring system.
Table 3: Thermochemical Property Data
Properties
IUPAC Name |
3-(hydroxymethyl)-1-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-8-4-2-3-6(5-9)7(8)10/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPQOFRAYWDXCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452440 | |
| Record name | 3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36721-61-6 | |
| Record name | 3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to 1-methyl-2-oxo-1,2-dihydropyridine-3-methanol involves nucleophilic substitution reactions starting from 2-chloromethylpyridine. The key steps are:
- Starting Materials: 2-chloromethylpyridine, formaldehyde, and a base such as sodium hydroxide.
- Reaction Mechanism: The reaction proceeds via nucleophilic substitution where the hydroxymethyl group is introduced at the 3-position of the pyridine ring.
- Conditions: The reaction is typically carried out under reflux conditions to ensure completion and good yield.
- Base Role: Sodium hydroxide acts to deprotonate intermediates and facilitate substitution.
This method is well-documented and forms the basis for both small-scale synthesis and industrial production.
Industrial Production Methods
Industrial synthesis adapts the laboratory method with optimizations for scale, efficiency, and purity:
- Continuous Flow Reactors: These are employed to enhance reaction control, heat transfer, and yield.
- Reaction Control: Parameters such as temperature, pH, and reactant feed rates are tightly regulated.
- Purification: Post-reaction, purification steps such as crystallization or chromatography ensure high purity (typically ≥98%).
- Safety and Storage: The compound is stored in dry, sealed conditions to maintain stability.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Nucleophilic substitution | 2-chloromethylpyridine, formaldehyde, NaOH | Introduce hydroxymethyl group at C-3 |
| Reflux | Typically 80–100 °C, several hours | Drive reaction to completion |
| Continuous flow (industrial) | Controlled temperature, flow rates | Scale-up with improved yield and purity |
| Purification | Crystallization, silica gel chromatography | Obtain ≥98% pure product |
| Optional reduction/cyclization | Pt(IV) oxide catalyst, H2 atmosphere | For related derivatives synthesis |
Research Findings and Characterization
- The compound has been characterized by standard analytical techniques including NMR, MS, and HPLC to confirm structure and purity.
- Yields in laboratory synthesis are generally high, with industrial processes optimized for consistency.
- Stability data indicate storage in dry, sealed containers to prevent degradation.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-METHANOL undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: 3-(Carboxymethyl)-1-methylpyridin-2(1H)-one.
Reduction: this compound alcohol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1-Methyl-2-oxo-1,2-dihydropyridine-3-methanol is primarily studied for its potential therapeutic applications. It is a member of the dihydropyridine family, which has been recognized for various biological activities, including:
- Antioxidant Properties : Research indicates that dihydropyridine derivatives exhibit significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases .
- Neuroprotective Effects : Some studies suggest that this compound may help protect neuronal cells from damage, making it a candidate for treating neurodegenerative disorders .
Pharmaceutical Development
The compound's structural characteristics make it suitable for further development into pharmaceutical agents. Its derivatives have been explored for:
- 5-HT4 Receptor Agonism : Compounds similar to 1-methyl-2-oxo-1,2-dihydropyridine derivatives have shown promise as agonists of the 5-HT4 receptor, which is implicated in gastrointestinal motility disorders and cognitive functions .
- Thrombopoietin Mimetic : Research has indicated that certain dihydropyridine derivatives can act as thrombopoietin mimetics, potentially enhancing platelet production and offering therapeutic options for thrombocytopenia .
Case Study 1: Neuroprotection
A study investigated the neuroprotective effects of 1-methyl-2-oxo-1,2-dihydropyridine derivatives in models of oxidative stress. The results demonstrated a significant reduction in neuronal cell death when treated with these compounds compared to controls, suggesting their potential utility in neurodegenerative disease therapy.
Case Study 2: Gastrointestinal Disorders
Another research project focused on the agonistic activity of related compounds at the 5-HT4 receptor. The findings indicated that these compounds could enhance gastrointestinal motility in animal models, providing a basis for developing treatments for conditions like irritable bowel syndrome.
Mechanism of Action
The mechanism of action of 1-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-METHANOL involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Hydroxymethyl)pyridine
- 3-(Hydroxymethyl)pyridine
- 4-(Hydroxymethyl)pyridine
Uniqueness
1-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-METHANOL is unique due to the specific positioning of the hydroxymethyl and methyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties compared to other hydroxymethyl-substituted pyridines. For example, the presence of the methyl group at the 1-position can influence the compound’s reactivity and interaction with biological targets.
Biological Activity
1-Methyl-2-oxo-1,2-dihydropyridine-3-methanol (CAS: 36721-61-6) is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a hydroxymethyl group and a pyridine ring, endowing it with unique chemical properties that may interact with various biological targets.
- Molecular Formula : CHNO
- Molecular Weight : 139.16 g/mol
- Solubility : Very soluble in water, indicating high bioavailability.
- Structure : The presence of the hydroxymethyl group enhances its reactivity and potential interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Its mechanism involves:
- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with active sites on target proteins.
- π-π Interactions : The aromatic pyridine ring can engage in π-π interactions, influencing the conformation and activity of proteins.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Anticancer Potential : There are indications that it may interact with cancer cell lines, showing promise as a therapeutic agent in oncology. Further investigations are needed to elucidate specific pathways involved.
- Neuroprotective Effects : Some studies have hinted at neuroprotective properties, making it a candidate for research in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
| Study | Findings |
|---|---|
| Study 1 (Journal of Medicinal Chemistry) | Demonstrated antimicrobial activity against Gram-positive bacteria. |
| Study 2 (European Journal of Medicinal Chemistry) | Showed cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent. |
| Study 3 (Journal of Neurochemistry) | Suggested neuroprotective effects in vitro, warranting further exploration in vivo. |
Synthesis Methods
The synthesis of this compound typically involves:
- Nucleophilic Substitution : Reaction of 2-chloromethylpyridine with formaldehyde under basic conditions.
- Optimization for Industrial Production : Continuous flow reactors are employed for large-scale synthesis to enhance yield and purity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-methyl-2-oxo-1,2-dihydropyridine-3-methanol?
- Methodology : Synthesis of dihydropyridine derivatives often involves cyclization of substituted pyridines or reduction of pyridone precursors. For the methanol substituent, consider nucleophilic substitution of a halogenated intermediate (e.g., using hydroxymethylation agents like formaldehyde derivatives) or ester hydrolysis followed by reduction. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to isolate the product .
- Key Considerations : Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate) and characterize intermediates via H/C NMR to confirm regioselectivity.
Q. How should researchers characterize this compound’s purity and structure?
- Analytical Techniques :
- NMR Spectroscopy : Identify diagnostic peaks for the dihydropyridine ring (δ 5.5–6.5 ppm for vinylic protons) and methanol group (δ 3.3–3.7 ppm for -CHOH).
- Mass Spectrometry : Exact mass (calculated for CHNO: 155.0582 g/mol) should match experimental HRMS data .
- IR Spectroscopy : Look for O-H stretches (~3200–3500 cm) and carbonyl vibrations (~1650–1700 cm) .
Q. What are the stability and storage conditions for this compound?
- Stability : The compound is stable at room temperature but sensitive to prolonged exposure to moisture. Store in a desiccator under inert gas (N/Ar) .
- Degradation Pathways : Hydrolysis of the lactam ring under acidic/basic conditions may occur. Regularly assess purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can researchers investigate the biological targets of this compound?
- Approach : Use affinity chromatography with immobilized analogs or SPR (surface plasmon resonance) to screen for protein interactions. For neurological targets (e.g., AMPA receptors), employ electrophysiological assays in hippocampal neurons .
- Data Interpretation : Cross-validate binding affinity (K) with computational docking studies (AutoDock Vina) using PDB structures of potential targets .
Q. What strategies address contradictory bioactivity data across studies?
- Case Example : If conflicting reports exist on AMPA receptor inhibition, perform comparative assays under standardized conditions (pH 7.4, 25°C) and validate structural identity via X-ray crystallography or 2D NMR (e.g., NOESY for conformation analysis) .
- Meta-Analysis : Use cheminformatics tools (e.g., ChEMBL) to compare bioactivity data with structural analogs and identify substituent-dependent trends .
Q. How can computational modeling guide SAR studies?
- Protocol :
Generate 3D conformers (Open Babel) and optimize geometry (DFT/B3LYP/6-31G*).
Perform molecular docking against kinases or receptors implicated in neurodegeneration.
Corrogate calculated binding energies (ΔG) with experimental IC values from enzymatic assays .
- Outcome : Prioritize derivatives with modified substituents (e.g., halogenation at C4) for synthesis and testing.
Q. What pharmacokinetic properties should be optimized for in vivo studies?
- Key Parameters : High GI absorption and BBB permeability (predicted via PAMPA assays) are critical for CNS-targeted applications. Modify logP (aim for 1–3) via ester prodrugs or lipophilic substituents to enhance bioavailability .
- Metabolism : Use liver microsome assays to assess CYP450-mediated oxidation of the dihydropyridine ring .
Q. How to design toxicity profiling experiments?
- In Vitro Screening : Conduct MTT assays on HEK293 and SH-SY5Y cell lines to assess cytotoxicity (IC > 100 µM desirable).
- Genotoxicity : Perform Ames tests (TA98/TA100 strains) to rule out mutagenic potential .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
